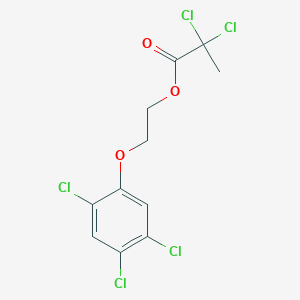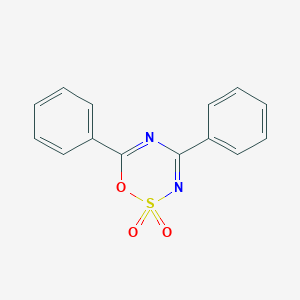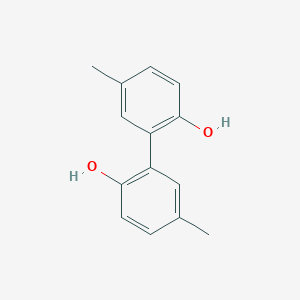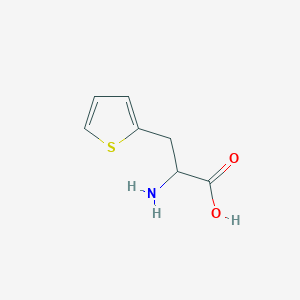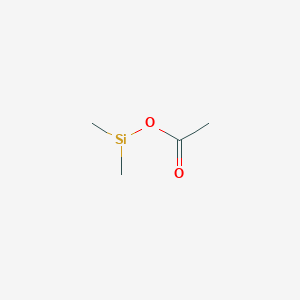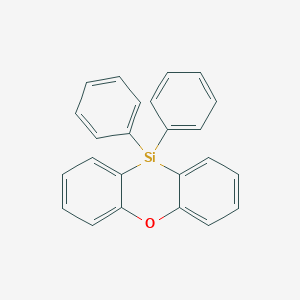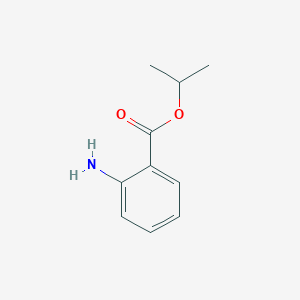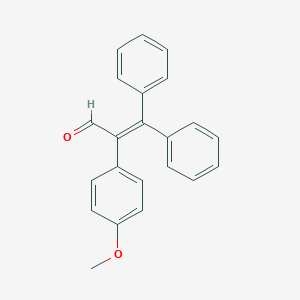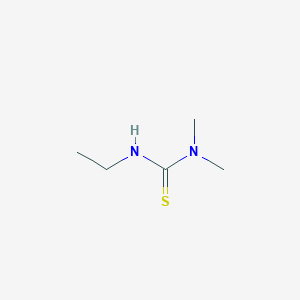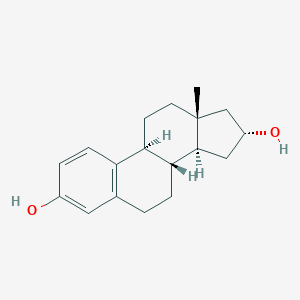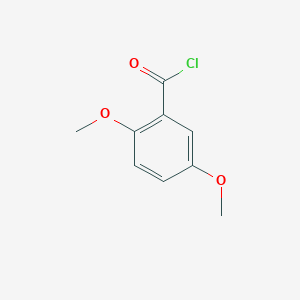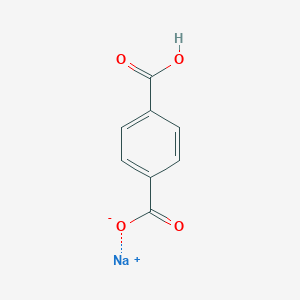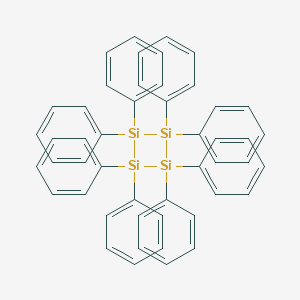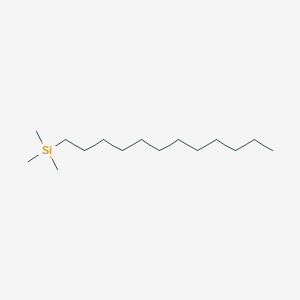
Dodecyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl(trimethyl)silane, also known as DTMS, is an organosilicon compound. It is widely used in scientific research for its unique properties. DTMS is a colorless, odorless liquid that is soluble in organic solvents. It is used as a surfactant, a reagent, and a precursor in various chemical reactions.
Mecanismo De Acción
Dodecyl(trimethyl)silane acts as a surfactant by reducing the surface tension of the liquid. It forms a monolayer on the surface of the liquid, which stabilizes the emulsion or suspension. Dodecyl(trimethyl)silane also acts as a reagent in various chemical reactions. It can be used as a source of dodecyl group in the synthesis of organic compounds.
Efectos Bioquímicos Y Fisiológicos
Dodecyl(trimethyl)silane has no known biochemical or physiological effects. It is not toxic to humans or animals. However, it should be handled with care as it is a flammable liquid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecyl(trimethyl)silane is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. Dodecyl(trimethyl)silane is also relatively inexpensive compared to other reagents. However, Dodecyl(trimethyl)silane is highly flammable and should be handled with care. It should be stored in a cool, dry place away from heat and flame.
Direcciones Futuras
Dodecyl(trimethyl)silane has potential applications in the production of siloxane-based polymers. It can also be used as a surfactant in the production of emulsions and suspensions. Future research could focus on the development of new synthetic routes for Dodecyl(trimethyl)silane, as well as the optimization of its use in various chemical reactions. Dodecyl(trimethyl)silane could also be used in the production of new materials with unique properties.
Métodos De Síntesis
Dodecyl(trimethyl)silane can be synthesized by the reaction of dodecyl chloride with trimethylsilyl chloride in the presence of a catalyst. The reaction takes place at room temperature and produces Dodecyl(trimethyl)silane in high yield. The purity of Dodecyl(trimethyl)silane can be increased by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Dodecyl(trimethyl)silane is widely used in scientific research as a surfactant. It is used to stabilize emulsions and suspensions in various chemical reactions. Dodecyl(trimethyl)silane is also used as a reagent in the synthesis of various organic compounds. It is used in the preparation of siloxane-based polymers, which are used in the production of electronic devices, cosmetics, and medical implants.
Propiedades
Número CAS |
17908-09-7 |
|---|---|
Nombre del producto |
Dodecyl(trimethyl)silane |
Fórmula molecular |
C15H34Si |
Peso molecular |
242.52 g/mol |
Nombre IUPAC |
dodecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3 |
Clave InChI |
ZHKRBCQSLSTSAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC[Si](C)(C)C |
Sinónimos |
DODECYLTRIMETHYLSILANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



